(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 5-(furan-2-yl)isoxazole-3-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains two isoxazole rings, which are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom . One of these rings is substituted with a thiophen-2-yl group and the other with a furan-2-yl group . Both thiophene and furan are aromatic heterocycles, which means they contain a ring of atoms with alternating single and double bonds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole rings through a process known as cycloaddition . This might involve the reaction of a nitrile oxide with an alkene or alkyne to form the isoxazole ring . The thiophen-2-yl and furan-2-yl groups could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the two isoxazole rings and the thiophen-2-yl and furan-2-yl substituents . The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the isoxazole rings and the thiophen-2-yl and furan-2-yl groups . Isoxazoles can undergo a variety of reactions, including hydrolysis, reduction, and reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . Factors that could influence its properties include the presence of the isoxazole rings, the thiophen-2-yl and furan-2-yl groups, and any other substituents .Scientific Research Applications
Synthesis and Chemical Properties
Research on furan and thiophene derivatives often focuses on their synthesis and chemical properties. For instance, studies have described the synthesis of heterocyclic compounds involving furan and thiophene moieties through reactions such as decarboxylative fluorination, which is a transition-metal-free method applicable to electron-rich heteroaromatics including furan and thiophene derivatives (Yuan et al., 2017). This technique highlights the reactivity of these compounds and their potential for creating fluorinated derivatives, which are valuable in material science and pharmaceutical chemistry.
Catalytic Applications and Material Science
Furan and thiophene compounds are also explored for their catalytic applications and roles in material science. The catalytic synthesis of novel chalcone derivatives from furan and thiophene-based compounds has been reported, demonstrating their antioxidant potential and interactions with biological molecules (Prabakaran et al., 2021). Furthermore, the activation and borylation of furans and thiophenes catalyzed by iron complexes indicate their utility in the modification of heteroaromatic compounds for applications in organic synthesis and material development (Hatanaka et al., 2010).
Antimicrobial and Antitumor Activity
Additionally, derivatives of furan and thiophene have been investigated for their antimicrobial and antitumor activities. Schiff bases of chitosan incorporating furan and thiophene derivatives exhibited antimicrobial activity against a range of pathogens, demonstrating the potential of these compounds in developing new antimicrobial agents (Hamed et al., 2020). In the context of antitumor research, compounds derived from furan and thiophene carbaldehydes have shown promising activity, suggesting their potential as leads in the design of cancer therapeutics (Matiichuk et al., 2020).
Future Directions
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5S/c19-16(11-8-13(22-18-11)12-3-1-5-20-12)21-9-10-7-14(23-17-10)15-4-2-6-24-15/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSIFVWKRCCESO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)OCC3=NOC(=C3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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